
4-Methoxyestradiol angiogenic inhibition
compared to other agents

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 4-Methoxyestradiol

CAS No.: 26788-23-8

Cat. No.: S566604

Get Quote

Comparison of Anti-Angiogenic Agents

Agent / Class Key Mechanisms of Action Experimental Evidence (Models & Key Findings)

| 2-Methoxyestradiol (2-ME2) (Endogenous Metabolite) | • Disrupts microtubule dynamics [1] [2] •

Biphasic, dose-dependent effect on VEGF-A: Low doses (≤1 µM) may stimulate VEGF-A via ER-α, high

doses (≥5 µM) inhibit it [2] • Induces apoptosis via p38-MAPK pathway [3] • Inhibits NFATc1 nuclear

translocation in lymphocytes [1] | In Vivo (Chicken Ovarian Tumors): Reduced CD31 (endothelial cell

marker), VEGF, and VEGFR-2 expression; decreased blood vessel count [3]. In Vitro (Human Ovarian

Cancer Cells): Induced apoptosis (TUNEL assay), effect blocked by p38-MAPK inhibitor [3]. Cell Studies

(ER+ Pituitary/Breast Cancer): High doses (5 µM) suppressed VEGF-A mRNA and protein, inhibiting

endothelial cell proliferation in co-culture [2]. | | Monoclonal Antibodies (e.g., Bevacizumab) (VEGF-

Targeting) | • Binds directly to VEGF-A ligand, preventing its interaction with VEGFR-2 on endothelial cells

[4] | Clinical Trials (nAMD patients): Effective at maintaining stable vision (loss of <15 letters) over 2

years [5]. | | VEGFR2 Inhibitors (e.g., Sorafenib, Sunitinib, MMPP) (Receptor-Targeting) | • Binds to the

ATP-binding domain of VEGFR2, inhibiting its kinase activity [6] • Suppresses downstream AKT/ERK and

NF-κB signaling pathways [6] • Downregulates expression of NF-κB target genes (VEGFA, MMP2, MMP9)

[6] | In Vitro (HUVECs): Novel inhibitor MMPP suppressed VEGFA-induced migration, invasion, and tube

formation [6]. Ex Vivo (Mouse Aortic Ring): MMPP inhibited sprouting of new vessels [6]. Binding
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Studies: MMPP showed high binding affinity to VEGFR2 domain and inhibited kinase activity [6]. | |

Ligand Traps (e.g., Aflibercept) (VEGF-Targeting) | • Acts as a soluble "decoy" receptor, binding to

multiple VEGF isoforms (e.g., VEGF-A, VEGF-B) and PlGF, preventing receptor activation [7] [4] |

Clinical Trials (nAMD patients): Effective at maintaining stable vision over 2 years [5]. | | Novel Targets

(e.g., Sozinibercept) (Beyond VEGF-A) | • Inhibits VEGF-C and VEGF-D ligands, which also activate

VEGFR-2 and VEGFR-3 [7] | Clinical Trials (nAMD patients): In combination with standard therapy,

showed superior vision gains vs. standard therapy alone [7]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key

studies on 2-Methoxyestradiol.

Anti-Angiogenic Effects in Ovarian Tumors (In Vivo) [3]

Model: Laying hens (spontaneous ovarian cancer model) fed a control or flaxseed-derived diet

(which increases endogenous 2-ME2).
Tissue Analysis: Collected tumors and normal ovaries. Angiogenesis was assessed by:

Immunohistochemistry (IHC): Staining for CD31 (endothelial cell marker), α-SMA
(perivascular cell marker), VEGF, and VEGFR-2.

Quantification: Blood vessels per field of view were counted from stained sections.

Pro-Apoptotic Effects in Cancer Cells (In Vitro) [3]

Cell Lines: Human ovarian cancer cells (BG1, HeyC2, TOV112D).

Treatment: Cells were treated with 10 µM 2-ME2 for 24-26 hours.
Apoptosis Assay: TUNEL staining was performed to detect DNA fragmentation in apoptotic

cells.
Pathway Inhibition: To test mechanism, a selective p38-MAPK inhibitor (SB203580) was used

concurrently with 2-ME2.

Biphasic Effect on VEGF-A Expression (In Vitro) [2]

Cell Lines: ER+ GH3 rat pituitary and MCF-7 human breast tumor cells; ER-α-transfected

human mammary epithelial cells (HMECs).
Treatment: Cells were exposed to low (1 µM) or high (5-10 µM) concentrations of 2-ME2 for

varying durations.
VEGF-A Measurement:
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Northern Blot Analysis: Quantified VEGF-A mRNA levels.

Western Blot Analysis: Quantified VEGF-A protein levels.
ER Dependency: The pure estrogen antagonist ICI 182,780 was used to block ER-α and

confirm the receptor's role in low-dose VEGF-A upregulation.

Signaling Pathway of 2-Methoxyestradiol

The following diagram synthesizes the key molecular pathways through which 2-Methoxyestradiol exerts its

anti-angiogenic and pro-apoptotic effects, based on the cited research.
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Key Insights for Researchers

Dose-Dependent Complexity: 2-ME2 exhibits a biphasic effect [2]. Low concentrations (around 1

µM) can paradoxically upregulate VEGF-A via an estrogen receptor-α (ER-α) dependent mechanism,
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while higher concentrations (≥5 µM) strongly inhibit it. This is a critical consideration for experimental

design and dosing.
Multi-Mechanistic Action: Unlike agents that target a single pathway, 2-ME2 acts through several

parallel mechanisms: inducing apoptosis in cancer and endothelial cells, directly disrupting
microtubule assembly, and exerting immunomodulatory effects by inhibiting T-cell activation [3] [1]

[2].
Endogenous Profile: As a natural metabolite, 2-ME2 may offer a different safety and tolerability

profile compared to synthetic biologics and kinase inhibitors, though its clinical development has been
challenging [1].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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